

Application Notes and Protocols: WKYMVM-NH2 TFA for In Vivo Mouse Studies

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Compound of Interest

Compound Name: WKYMVM-NH2 TFA

Cat. No.: B8210118

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Introduction

WKYMVM-NH2, a synthetic hexapeptide, is a potent agonist of the N-formyl peptide receptor (FPR) family, with a particularly strong affinity for FPR2 (also known as FPRL1).[1][2][3] By activating these receptors, which are widely expressed on immune cells, WKYMVM-NH2 modulates various cellular functions, including chemotaxis, phagocytosis, and the production of inflammatory mediators.[4] This peptide has demonstrated therapeutic potential in a range of preclinical mouse models of inflammatory diseases, metabolic disorders, and infections.[3][5] These application notes provide a comprehensive overview of the in vivo use of **WKYMVM-NH2 TFA** in mice, including recommended dosages, detailed experimental protocols for key disease models, and an illustration of its primary signaling pathways.

Data Presentation

In Vivo Mouse Study Parameters for WKYMVM-NH2 TFA

Mouse Model	Strain	WKYMV M-NH2 TFA Dose	Administration Route	Dosing Frequency & Duration	Vehicle	Key Findings	Reference
Ulcerative Colitis	C57BL/6	8 mg/kg	Subcutaneous	Twice daily for 5 days	-	Ameliorated DSS-induced colitis	[6]
Sepsis	ICR	4 mg/kg or 8 mg/kg	Subcutaneous	Four times at 12-hour intervals	PBS	Increased mouse survival after CLP	
Sepsis	C57BL/6	4 mg/kg	Intraperitoneal	At 2 and 14 hours post-CLP	0.8% DMSO in PBS	Increased neutrophil count	[7]
Obesity	C57BL/6 N	8 mg/kg	Subcutaneous	Every 2 days for 5 weeks	Distilled Water	Attenuated weight gain and improved insulin sensitivity	[5]

Experimental Protocols

Preparation of WKYMVM-NH2 TFA for In Vivo Administration

WKYMVM-NH2 TFA is typically supplied as a lyophilized powder. For in vivo studies, it is crucial to ensure proper dissolution and sterile preparation of the injection solution.

Materials:

- **WKYMVM-NH2 TFA** powder
- Sterile distilled water, phosphate-buffered saline (PBS), or 0.8% DMSO in PBS[7]
- Sterile, pyrogen-free vials
- 0.22 µm sterile syringe filters

Protocol:

- Allow the **WKYMVM-NH2 TFA** vial to equilibrate to room temperature before opening.
- Reconstitute the peptide in the appropriate sterile vehicle (e.g., distilled water or PBS) to the desired stock concentration. Some protocols may use a small percentage of DMSO to aid dissolution, followed by dilution in PBS.[7]
- Gently vortex or pipette to ensure complete dissolution. Avoid vigorous shaking.
- For subcutaneous or intraperitoneal injection, dilute the stock solution to the final desired concentration with sterile PBS or saline.
- Sterilize the final injection solution by passing it through a 0.22 µm syringe filter into a sterile vial.
- Store the reconstituted solution as recommended by the manufacturer, typically at -20°C or -80°C for long-term storage.

Dextran Sodium Sulfate (DSS)-Induced Colitis Model

This model is widely used to mimic the pathology of ulcerative colitis.

Materials:

- 8-10 week old C57BL/6 mice
- Dextran sodium sulfate (DSS), molecular weight 36,000-50,000 Da
- Sterile drinking water

- Prepared **WKYMVM-NH2 TFA** solution (8 mg/kg)

Protocol:

- Induce acute colitis by administering 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days.[8][9]
- Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).[10]
- On day 2 post-DSS administration, begin treatment with **WKYMVM-NH2 TFA**.
- Administer 8 mg/kg of **WKYMVM-NH2 TFA** subcutaneously twice daily for 5 days.[6][11]
- A control group should receive vehicle injections.
- At the end of the study period (e.g., day 8-10), euthanize the mice and collect the colon for measurement of length, histopathological analysis, and assessment of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels).

Cecal Ligation and Puncture (CLP)-Induced Sepsis Model

The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely resembles the human condition.

Materials:

- 8-10 week old ICR or C57BL/6 mice
- Anesthesia (e.g., isoflurane, ketamine/xylazine)[12]
- Surgical instruments
- Suture material
- Prepared **WKYMVM-NH2 TFA** solution (4 or 8 mg/kg)

Protocol:

- Anesthetize the mouse using an approved protocol.[12]
- Make a midline laparotomy incision to expose the cecum.
- Ligate the cecum below the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum.[13]
- Puncture the ligated cecum once or twice with a 21-25 gauge needle.[12]
- Gently squeeze the cecum to extrude a small amount of fecal material.
- Return the cecum to the peritoneal cavity and close the abdominal incision in layers.
- Provide postoperative care, including fluid resuscitation (e.g., 1 ml sterile saline subcutaneously) and analgesia.[14]
- Begin **WKYMVM-NH2 TFA** treatment 2 hours post-CLP. Administer 4 or 8 mg/kg subcutaneously.
- Continue treatment at 12-hour intervals for a total of four doses.
- Monitor survival rates and assess systemic inflammation (e.g., bacterial load in blood and peritoneal fluid, cytokine levels) at specified time points.

High-Fat Diet (HFD)-Induced Obesity Model

This model is used to study obesity and its associated metabolic complications, such as insulin resistance.

Materials:

- 6-8 week old C57BL/6N mice
- High-fat diet (e.g., 60% kcal from fat)
- Standard chow diet

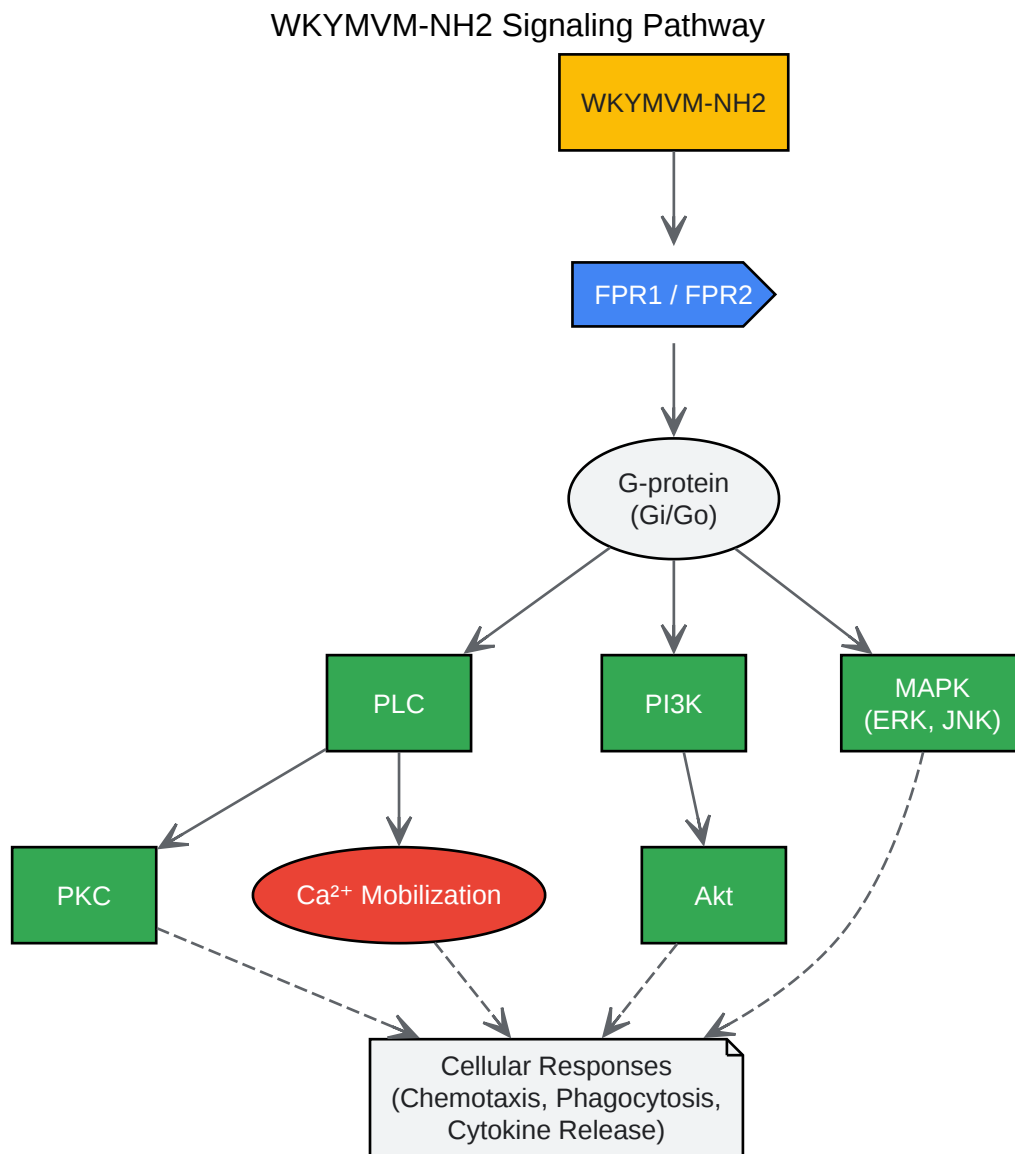
- Prepared **WKYMVM-NH2 TFA** solution (8 mg/kg)

Protocol:

- Feed mice a high-fat diet for 4-14 weeks to induce obesity. A control group should be fed a standard chow diet.
- Monitor body weight and food intake weekly.[15]
- After 4 weeks of HFD feeding, begin **WKYMVM-NH2 TFA** treatment.
- Administer 8 mg/kg of **WKYMVM-NH2 TFA** subcutaneously every 2 days for 5 weeks.
- A control group of HFD-fed mice should receive vehicle injections.
- During the treatment period, continue to monitor body weight and food intake.
- At the end of the study, perform metabolic assessments such as glucose tolerance tests (GTT) and insulin tolerance tests (ITT).
- Upon euthanasia, collect tissues such as liver and adipose tissue for weight measurement, histological analysis (e.g., for hepatic steatosis and adipocyte hypertrophy), and gene expression analysis related to lipid metabolism.

Signaling Pathways and Experimental Workflow

WKYMVM-NH2 Signaling Pathway

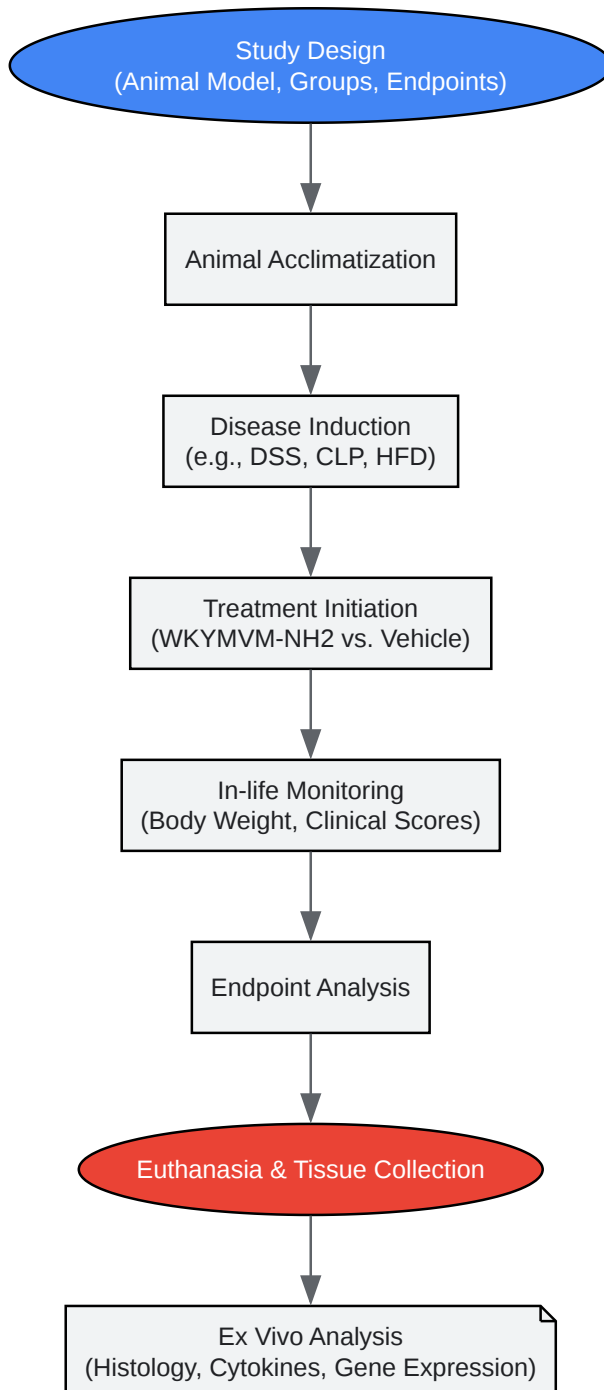


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Caption: WKYMVM-NH2 signaling cascade.

Experimental Workflow for In Vivo Mouse Studies

General Workflow for In Vivo Mouse Studies



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Caption: Typical in vivo experimental workflow.

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